chemical structure of Parecoxib-d5 Sodium
chemical structure of Parecoxib-d5 Sodium
The following technical guide details the chemical architecture, bioanalytical application, and metabolic profile of Parecoxib-d5 Sodium . It is structured to serve as a primary reference for researchers conducting DMPK (Drug Metabolism and Pharmacokinetics) studies and developing validated LC-MS/MS assays.
Stable Isotope-Labeled Internal Standard for Bioanalysis[1]
Executive Summary
Parecoxib-d5 Sodium is the deuterated stable isotope-labeled (SIL) analog of Parecoxib Sodium, a prodrug of the COX-2 selective inhibitor Valdecoxib. In bioanalytical contexts, it serves as the "Gold Standard" Internal Standard (IS). Unlike structural analogs (e.g., Ketoprofen or Celecoxib), Parecoxib-d5 exhibits identical chromatographic retention and ionization efficiency to the analyte, enabling precise correction for matrix effects and recovery variations during LC-MS/MS quantification.
Chemical Architecture & Identity
The "d5" designation refers to the substitution of five hydrogen atoms with deuterium (
Structural Specifications
| Property | Specification |
| Chemical Name | N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]propanamide-d5 Sodium Salt |
| CAS Registry | Non-assigned (Custom Synthesis); Parent: 198470-85-8 |
| Molecular Formula | |
| Molecular Weight | 397.43 g/mol (Salt); ~375.44 g/mol (Free Acid) |
| Isotopic Purity | |
| Solubility | Soluble in Water, Methanol, DMSO |
| Appearance | White to off-white crystalline solid |
Molecular Geometry & Labeling
The deuterium labeling is located on the propionyl amide side chain .
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Unlabeled Tail:
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Labeled Tail:
This positioning is critical. Since Parecoxib is a prodrug hydrolyzed in vivo to Valdecoxib, the d5-label is contained within the "leaving group" (propionic acid-d5). Therefore, Parecoxib-d5 cannot be used as an internal standard for Valdecoxib quantification in metabolic studies, as it generates unlabeled Valdecoxib upon hydrolysis. It is strictly for quantifying intact Parecoxib.
Synthesis & Stability
Synthetic Route
The synthesis follows a convergent pathway, mirroring the commercial production of Parecoxib but utilizing deuterated reagents in the final acylation step.
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Core Formation: Construction of the Valdecoxib scaffold (4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide) via chlorosulfonation of 3,4-diarylisoxazole.
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Isotopic Acylation: The Valdecoxib sulfonamide nitrogen is acylated using Propionic Anhydride-d10 ($ (CD_3CD_2CO)_2O $) or Propionyl Chloride-d5 in the presence of a base (e.g., Triethylamine).
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Salt Formation: Treatment with Sodium Hydroxide (NaOH) in ethanol precipitates the sodium salt, enhancing water solubility for parenteral formulation mimicry.
Stability Considerations
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Hygroscopicity: As a sodium salt, the compound is hygroscopic. Store at -20°C under desiccated conditions.
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Solution Stability: Parecoxib is prone to hydrolysis in aqueous solution, reverting to Valdecoxib. Stock solutions should be prepared in Methanol or Acetonitrile and kept frozen. Avoid acidic aqueous buffers during storage.
Bioanalytical Application: LC-MS/MS Protocol
The following protocol outlines a self-validating workflow for quantifying Parecoxib in human plasma using Parecoxib-d5 as the IS.
Mass Spectrometry Parameters (ESI-)
Parecoxib ionizes efficiently in Negative Electrospray Ionization (ESI-) mode due to the sulfonimide acidity.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Parecoxib | 369.1 ( | 119.0 | 22 | 100 |
| Parecoxib-d5 | 374.1 ( | 119.0 | 22 | 100 |
Note: The Q3 fragment (m/z 119) corresponds to the cleavage of the sulfonyl group, often yielding a characteristic phenyl-isoxazole fragment. Since the d5 label is on the propionyl group (which is lost or silent in this transition), the Q3 mass may appear identical. However, the Q1 discrimination (369 vs 374) ensures specificity.
Sample Preparation (Protein Precipitation)
Objective: Minimize hydrolysis of the prodrug during extraction.
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Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
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IS Addition: Add 10 µL of Parecoxib-d5 working solution (1 µg/mL in MeOH).
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Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) .
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Why: ACN precipitates proteins effectively while maintaining a neutral pH, preventing acid-catalyzed hydrolysis of Parecoxib.
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Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 12,000 rpm for 10 min at 4°C.
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Dilution: Transfer 100 µL supernatant to a vial and dilute with 100 µL water (to match initial mobile phase).
LC-MS/MS Workflow Diagram
The following Graphviz diagram illustrates the logical flow of the bioanalytical method, highlighting critical control points (CCPs) to prevent prodrug degradation.
Figure 1: Validated LC-MS/MS Workflow for Parecoxib Quantification. Note the emphasis on low-temperature processing to maintain prodrug integrity.
Metabolic Pathway & Mechanism
Understanding the metabolic fate is crucial when using Parecoxib-d5. The prodrug is rapidly converted to Valdecoxib by hepatic enzymes.[1][2]
The Hydrolysis Mechanism
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Enzyme: Human Carboxylesterase-1 (hCE-1) and hCE-2.
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Location: Liver (primary) and Plasma (secondary).
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Reaction: Hydrolysis of the propionyl-sulfonamide bond.
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Implication for d5: The deuterated propionyl group is cleaved and excreted as Propionic Acid-d5 . The remaining active metabolite is unlabeled Valdecoxib .
Figure 2: Metabolic hydrolysis of Parecoxib-d5. The deuterium label is lost to the acidic byproduct, leaving the active metabolite unlabeled.
References
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Veeprho Laboratories. (2024). Parecoxib-D5 Sodium Structure and Properties. Retrieved from [Link]
- Talley, J. J., et al. (2000). Preparation of Parecoxib Sodium (US Patent 5,932,598). U.S.
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Zhang, H., et al. (2020). Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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PubChem. (2024). Parecoxib Sodium Compound Summary. National Library of Medicine. Retrieved from [Link]
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Pharmaffiliates. (2024). Certificate of Analysis: Parecoxib-d5 Sodium. Retrieved from [Link]
